molecular formula C14H10BrNO B5880269 3-[(4-bromophenoxy)methyl]benzonitrile

3-[(4-bromophenoxy)methyl]benzonitrile

Cat. No.: B5880269
M. Wt: 288.14 g/mol
InChI Key: AWDQMNDLSRSDKN-UHFFFAOYSA-N
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Description

3-[(4-Bromophenoxy)methyl]benzonitrile is a benzonitrile derivative characterized by a bromophenoxy methyl substituent at the 3-position of the benzene ring. Its molecular formula is C₁₄H₁₀BrNO, with a molecular weight of 288.14 g/mol. This compound is primarily utilized as an intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and structural modularity .

Properties

IUPAC Name

3-[(4-bromophenoxy)methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO/c15-13-4-6-14(7-5-13)17-10-12-3-1-2-11(8-12)9-16/h1-8H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWDQMNDLSRSDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)COC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 3-[(4-bromophenoxy)methyl]benzonitrile with structurally related benzonitrile derivatives, highlighting differences in substituents, molecular weights, and applications:

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
This compound C₁₄H₁₀BrNO Bromophenoxy methyl 288.14 Intermediate, drug design (halogen bonding)
4-(4-Bromo-3-formylphenoxy)benzonitrile C₁₄H₈BrNO₂ Bromo, formyl phenoxy 302.13 Reactive intermediate (electrophilic sites)
4-(4-Chloro-3-methylphenoxy)benzonitrile C₁₄H₁₀ClNO Chloro, methyl phenoxy 247.69 Agrochemical synthesis (enhanced hydrophobicity)
3-(4-Aminophenyl)benzonitrile C₁₃H₁₀N₂ Aminophenyl 194.23 Pharmaceutical intermediate (solubility in acids)
3-((4-Bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T6) C₁₁H₉BrN₄O Bromopyrazole methyl 293.12 Supramolecular chemistry (hydrogen bonding)
4-[(3-Chlorophenyl)(hydroxy)methyl]benzonitrile C₁₄H₁₀ClNO Chlorophenyl, hydroxymethyl 255.69 Hydrogen bonding, drug solubility

Key Research Findings

Electronic and Steric Effects
  • Bromine vs. Chlorine: Bromine’s larger atomic radius and polarizability enhance halogen bonding compared to chlorine, as seen in this compound versus 4-(4-chloro-3-methylphenoxy)benzonitrile. This property is critical in receptor-ligand interactions, as demonstrated in studies on estrogen-related receptor ligands .
  • Formyl vs. Methyl: The formyl group in 4-(4-bromo-3-formylphenoxy)benzonitrile increases electrophilicity, making it more reactive in condensation reactions compared to the methyl group in the target compound .
Supramolecular Chemistry
  • Pyrazole Derivatives: 3-((4-bromo-1H-pyrazol-1-yl)methyl)benzonitrile (T6) forms co-crystals via N–H···N hydrogen bonds, a feature absent in the target compound due to its phenoxy group .

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